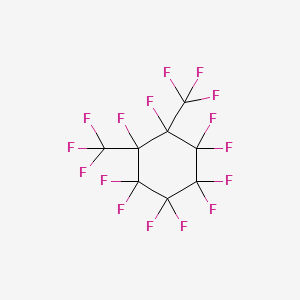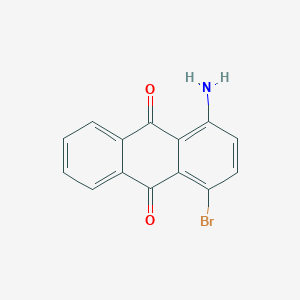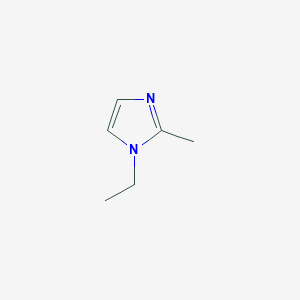
Chloro(diméthyléthyl)méthylsilane
Vue d'ensemble
Description
Silane, chlorobis(1,1-dimethylethyl)methyl- is a chemical compound with the molecular formula C₇H₁₇ClSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Silane, chlorobis(1,1-dimethylethyl)methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: This compound can be used in the modification of biomolecules for various research purposes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
Target of Action
Silyl chlorides, such as “Silane, chlorobis(1,1-dimethylethyl)methyl-”, are primarily used to protect reactive hydroxyl groups in organic molecules during chemical reactions .
Mode of Action
The silyl group in “Silane, chlorobis(1,1-dimethylethyl)methyl-” can react with an alcohol to form a silyl ether, effectively protecting the reactive hydroxyl group from participating in unwanted reactions .
Biochemical Pathways
The use of silyl chlorides is a common strategy in multi-step organic synthesis. The silyl group can be selectively removed later in the synthesis to reveal the original hydroxyl group .
Result of Action
The result of using “Silane, chlorobis(1,1-dimethylethyl)methyl-” in a reaction is the protection of a reactive hydroxyl group, allowing for selective reactions to occur elsewhere on the molecule .
Action Environment
The efficacy and stability of “Silane, chlorobis(1,1-dimethylethyl)methyl-” can be influenced by various factors, including the reaction conditions (e.g., temperature, solvent) and the presence of other functional groups in the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silane, chlorobis(1,1-dimethylethyl)methyl- can be synthesized through the reaction of chlorosilane with tert-butyl lithium in the presence of a solvent such as tetrahydrofuran. The reaction typically occurs at low temperatures to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of silane, chlorobis(1,1-dimethylethyl)methyl- often involves the use of large-scale reactors where the reactants are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities.
Types of Reactions:
Substitution Reactions: Silane, chlorobis(1,1-dimethylethyl)methyl- can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Reduction Reactions: This compound can act as a reducing agent in certain chemical reactions, donating electrons to other molecules.
Oxidation Reactions: It can also undergo oxidation reactions, where it loses electrons and forms new compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. These reactions often occur under mild conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: The major products are typically organosilicon compounds with different functional groups.
Reduction Reactions: The products are often simpler silanes or silanols.
Oxidation Reactions: The products can include siloxanes or other oxidized silicon compounds.
Comparaison Avec Des Composés Similaires
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, chlorodimethyl(tert-butyl)-
- Silane, tert-butylchlorodimethyl-
Comparison: Silane, chlorobis(1,1-dimethylethyl)methyl- is unique due to its specific structure, which includes two tert-butyl groups and one methyl group bonded to silicon. This structure provides it with distinct reactivity and stability compared to other similar compounds. For example, silane, chloro(1,1-dimethylethyl)dimethyl- has a different arrangement of organic groups, leading to variations in its chemical behavior and applications.
Propriétés
IUPAC Name |
ditert-butyl-chloro-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClSi/c1-8(2,3)11(7,10)9(4,5)6/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIGMXVAUVFHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072185 | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70892-81-8 | |
| Record name | Chlorobis(1,1-dimethylethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70892-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)












